1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol
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Overview
Description
1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol is an organic compound with the molecular formula C19H18O It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol typically involves the hydrogenation of 1-Methylbenz(a)anthracene. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure the selective reduction of the aromatic ring while preserving the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient hydrogenation. The product is then purified using techniques such as distillation and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylbenz(a)anthracene: A precursor in the synthesis of 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol.
Benz(a)anthracene: The parent compound from which this compound is derived.
1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene: A structurally similar compound lacking the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the tetrahydrobenz(a)anthracene framework. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94849-68-0 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-benzo[a]anthracen-1-ol |
InChI |
InChI=1S/C19H18O/c1-19(20)10-4-7-13-8-9-16-11-14-5-2-3-6-15(14)12-17(16)18(13)19/h2-3,5-6,8-9,11-12,20H,4,7,10H2,1H3 |
InChI Key |
FUKYCTYHVDDYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C3=CC4=CC=CC=C4C=C3C=C2)O |
Origin of Product |
United States |
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